molecular formula C13H10ClN3O B13011196 (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B13011196
M. Wt: 259.69 g/mol
InChI Key: QAVLTXCISDYKMK-UHFFFAOYSA-N
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Description

(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a pyrazolo[1,5-a]pyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, ethyl chloroformate, acetoacetate, and ethyl ethoxymethylidenemalonate . Reaction conditions often involve elevated temperatures and pressures, as well as the use of palladium catalysts.

Major Products

The major products formed from these reactions are various substituted derivatives of pyrazolo[1,5-a]pyrazines, which can exhibit different biological and chemical properties .

Scientific Research Applications

(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is unique due to its specific chloro-substituted phenyl ring and pyrazolo[1,5-a]pyrazine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

(4-chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

InChI

InChI=1S/C13H10ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-7,18H,8H2

InChI Key

QAVLTXCISDYKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2CO)Cl

Origin of Product

United States

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